6-Chloro-2-bromo-9-(2,3,5-tri-O-acetyl)-beta-D-ribofuranosyl-9H-purine

Nucleoside synthesis Diazotization–dediazoniation Halopurine nucleoside

6-Chloro-2-bromo-9-(2,3,5-tri-O-acetyl)-β-D-ribofuranosyl-9H-purine (CAS 40896-58-0, MW 491.68, C₁₆H₁₆BrClN₄O₇) is a tri-O-acetyl-protected 2,6-dihalopurine ribonucleoside classified as a halo-nucleoside scaffold and template. The compound features a β-D-ribofuranose sugar fully acetylated at the 2′, 3′, and 5′ hydroxyl positions, with a purine base bearing chlorine at C-6 and bromine at C-2.

Molecular Formula C16H16BrClN4O7
Molecular Weight 491.7 g/mol
Cat. No. B12101578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-bromo-9-(2,3,5-tri-O-acetyl)-beta-D-ribofuranosyl-9H-purine
Molecular FormulaC16H16BrClN4O7
Molecular Weight491.7 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Br)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H16BrClN4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3
InChIKeyFALQPDDXFMGVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-bromo-9-(2,3,5-tri-O-acetyl)-beta-D-ribofuranosyl-9H-purine – Procurement-Grade Overview of a Dual-Halogen Purine Nucleoside Building Block


6-Chloro-2-bromo-9-(2,3,5-tri-O-acetyl)-β-D-ribofuranosyl-9H-purine (CAS 40896-58-0, MW 491.68, C₁₆H₁₆BrClN₄O₇) is a tri-O-acetyl-protected 2,6-dihalopurine ribonucleoside classified as a halo-nucleoside scaffold and template . The compound features a β-D-ribofuranose sugar fully acetylated at the 2′, 3′, and 5′ hydroxyl positions, with a purine base bearing chlorine at C-6 and bromine at C-2. This dual-halogen substitution pattern creates a well-defined reactivity gradient critical for sequential derivatization strategies in nucleoside analogue synthesis . Commercially available from multiple suppliers at ≥95% purity, it serves as a versatile intermediate for constructing 2,6-disubstituted purine nucleoside libraries with applications spanning medicinal chemistry, chemical biology probe development, and antiviral/anticancer agent discovery .

Why 6-Chloro-2-bromo-9-(2,3,5-tri-O-acetyl)-beta-D-ribofuranosyl-9H-purine Cannot Be Replaced by Other 2,6-Dihalopurine Nucleoside Triacetates


The 2-bromo-6-chloro substitution pattern occupies a unique position along the reactivity spectrum of 2,6-dihalopurine nucleosides that cannot be replicated by the more common 2,6-dichloro, 6-chloro-2-iodo, or mono-6-chloro analogs. In Pd-catalyzed amidation reactions, the C2–Br bond exhibits intermediate reactivity—substantially more labile than C2–Cl (which requires 110 °C for substitution) yet more controlled than C2–I (which reacts at 0 °C) [1]. In Stille-type cross-couplings, the regioselectivity inverts: 2-bromo-6-chloropurines couple preferentially at C-2, whereas 2,6-dichloropurines react at C-6 [2]. This means a researcher using the dichloro analog would obtain the opposite regioisomer, fundamentally altering the synthetic route. Furthermore, the acetyl protecting groups confer organic-solvent solubility and stability during coupling reactions, distinguishing this protected form from the free nucleoside or silyl-protected variants that require different handling and deprotection protocols [3]. Substituting any close analog therefore changes either the accessible regioisomer, the reaction temperature window, or the compatibility with downstream deprotection chemistry.

6-Chloro-2-bromo-9-(2,3,5-tri-O-acetyl)-beta-D-ribofuranosyl-9H-purine – Head-to-Head Quantitative Differentiation Evidence


Synthetic Yield Superiority in Nonaqueous Diazotization: 2-Bromo-6-chloro vs. Monohalo 6-Chloro Analog

In the nonaqueous diazotization of 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine (1), the TMS-Br/tert-butyl nitrite/dibromomethane system delivered crystalline 2-bromo-6-chloro analogue 3 in 85% isolated yield without chromatography [1]. By comparison, the analogous 6-chloropurine nucleoside 9 (bearing no 2-halogen) was obtained from 2′,3′,5′-tri-O-acetyladenosine (8) in only 71% yield under the optimized conditions [1]. The 2,6-dichloro analogue 2 was obtained in approximately 85% yield via the TMS-Cl route—comparable to the 2-bromo-6-chloro product but lacking the differential C2/C6 reactivity [1].

Nucleoside synthesis Diazotization–dediazoniation Halopurine nucleoside Synthetic efficiency

Pd-Catalyzed Amidation Reactivity Order: 2-Br Occupies the Optimal Temperature Window Between 2-I and 2-Cl

A systematic comparison of Pd₂dba₃/Xantphos/Cs₂CO₃-catalyzed amidation of 2-Cl, 2-Br, and 2-I derivatives of a 6-chloropurine nucleoside with benzamide in toluene established the reactivity order: 2-I > 2-Br > 6-Cl ≫ 2-Cl [1]. The 2-Br substituent underwent substitution between 20 and 80 °C, while the 2-I analogue reacted even at 0 °C (potentially complicating selectivity), and replacement of the 2-Cl atom required 110 °C—a temperature at which acetyl protecting group migration or decomposition may occur [1]. The 6-Cl position was less reactive than 2-Br, confirming the feasibility of C2-first sequential derivatization.

Pd-catalyzed amidation Buchwald–Hartwig coupling Reactivity order C–N bond formation

Regioselectivity Inversion in Stille Cross-Couplings: 2-Bromo-6-chloropurine Favors C-2, 2,6-Dichloropurine Favors C-6

In Stille couplings with organotin reagents, the regiochemical outcome is dictated by the halogen leaving group identity. 2,6-Dichloropurines react selectively at the 6-position (the site more activated for nucleophilic attack), while 6-chloro-2-iodopurines and 2-bromo-6-chloropurines undergo coupling exclusively at the 2-position—the position bearing the best leaving group [1]. Using [(2-furyl)₃P]₄Pd as catalyst, complete selectivity for the C-2 position was achieved at 50 °C with the 2-bromo-6-chloro substrate, whereas analogous reactions of 2,6-dichloropurine gave the C-6 coupled product [1].

Stille coupling Regioselectivity Palladium catalysis Organotin reagents

Comparative Synthetic Yield via SbX₃-Mediated Diazotization: 2-Br-6-Cl Outperforms 2-I-6-Cl by ≥15 Percentage Points

When 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine was subjected to nonaqueous diazotization–dediazoniation with SbX₃/CH₂X′₂ combinations, the product yields varied dramatically with the halide source [1]. The SbBr₃/CH₂Br₂ system gave the 2-bromo-6-chloropurine nucleoside in >60% yield, while SbI₃/CH₂I₂/THF delivered the 2-iodo-6-chloro analogue in only >45% yield. The 2,6-dichloro derivative was obtained in the highest yield (>80%) with SbCl₃, but this compound lacks the differential C2/C6 reactivity [1]. The radical-derived byproducts were more prevalent in the iodo case, reducing isolated yield.

Antimony trihalide Diazotization Radical dediazoniation Nucleoside halogenation

Supplier-Reported Purity and Physical Handling Specifications for Procurement Decisions

Multiple independent suppliers report consistent purity and storage specifications for this compound. BOC Sciences lists purity at ≥95% . Bidepharm provides a certified purity of 97% with batch-specific QC data including NMR, HPLC, and GC . TargetMol specifies long-term storage as powder at −20 °C for 3 years, and in solvent at −80 °C for 1 year, with ambient-temperature shipping capability . MedChemExpress provides the molecular formula (C₁₆H₁₆BrClN₄O₇), molecular weight (491.68), and SMILES notation for unambiguous identification .

Chemical procurement Purity specification Storage stability Quality control

6-Chloro-2-bromo-9-(2,3,5-tri-O-acetyl)-beta-D-ribofuranosyl-9H-purine – High-Value Application Scenarios Grounded in Quantitative Evidence


Sequential C2-then-C6 Functionalization Platform for 2,6-Diarylpurine Ribonucleoside Synthesis

The reactivity gradient 2-Br > 6-Cl ≫ 2-Cl [1] enables a two-step sequential cross-coupling strategy: first, Pd-catalyzed Suzuki, Stille, or Buchwald–Hartwig coupling at C-2 (20–80 °C) exploiting the more labile C2–Br bond while the C6–Cl remains intact; second, a subsequent C-6 coupling under modified conditions [2]. This orthogonal approach is not accessible with 2,6-dichloropurine triacetate, where both positions bear chlorine and Stille couplings favor C-6, while Pd-amidation at C-2 requires impractically high temperatures (110 °C). The acetyl protecting groups are subsequently removed under mild basic conditions (NH₃/MeOH) to liberate the free ribonucleoside [3].

Synthesis of C2-Aryl/C6-Chloro Purine Nucleoside Intermediates via Regioselective Stille Coupling

When a synthetic route demands exclusive C-2 arylation while preserving the C6–Cl as a handle for late-stage diversification, the 2-bromo-6-chloro substrate is the required starting material. Under Stille conditions with [(2-furyl)₃P]₄Pd at 50 °C, complete regioselectivity for C-2 coupling is achieved, yielding 2-aryl-6-chloropurine nucleosides that retain the C6–Cl for subsequent nucleophilic aromatic substitution or further cross-coupling [4]. Attempting this sequence with 2,6-dichloropurine triacetate would deliver the regioisomeric 6-aryl-2-chloro product, fundamentally altering the target molecule.

Library Synthesis of 2,6-Disubstituted Purine Nucleoside Analogues for Anticancer and Antiviral Screening

Purine nucleoside analogues bearing diverse substituents at C-2 and C-6 constitute a privileged scaffold for anticancer (targeting indolent lymphoid malignancies via DNA synthesis inhibition and apoptosis induction) and antiviral drug discovery . The tri-O-acetyl-protected 2-bromo-6-chloro nucleoside serves as a universal diversification point: parallel or sequential cross-coupling at C-2 (Br replacement) followed by C-6 (Cl replacement) generates a matrix of 2,6-disubstituted candidates from a single intermediate. The commercially available 97% purity grade with batch-specific QC (NMR, HPLC) ensures reproducible library synthesis across multiple campaign cycles.

Precursor for 2-Substituted Adenosine and 2-Aminoadenosine Receptor Ligands

Replacement of the C2–Br with amine nucleophiles (ammonia, alkylamines, arylamines) under Pd catalysis or via SNAr, followed by C6–Cl displacement with ammonia, provides a direct route to 2-substituted adenosine analogues, which are important scaffolds for adenosine receptor (A₁, A₂A, A₂B, A₃) agonist/antagonist development [1][5]. The acetyl protection enables solubility in organic solvents (toluene, CH₂Cl₂) during the coupling steps, after which global deprotection with NH₃/MeOH simultaneously installs the 6-amino group and removes the sugar acetates [3].

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